N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine

c-Src kinase Tyrosine Kinase Inhibitor Oncology Research

N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine (CAS 150450-66-1), with molecular formula C18H17N3O4 and molecular weight 339.35 , is a synthetic small molecule belonging to the 4-aminoquinazoline class of kinase inhibitors. It is known as a potential anticancer agent investigated for its applications in scientific research.

Molecular Formula C18H17N3O4
Molecular Weight 339.351
CAS No. 150450-66-1
Cat. No. B2759899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine
CAS150450-66-1
Molecular FormulaC18H17N3O4
Molecular Weight339.351
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC4=C(C=C3)OCO4)OC
InChIInChI=1S/C18H17N3O4/c1-22-15-6-12-13(7-16(15)23-2)20-9-21-18(12)19-8-11-3-4-14-17(5-11)25-10-24-14/h3-7,9H,8,10H2,1-2H3,(H,19,20,21)
InChIKeyKKKDUDNNZMEMBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine (CAS 150450-66-1): A Selective c-Src Tyrosine Kinase Inhibitor Procurement Guide


N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine (CAS 150450-66-1), with molecular formula C18H17N3O4 and molecular weight 339.35 , is a synthetic small molecule belonging to the 4-aminoquinazoline class of kinase inhibitors. It is known as a potential anticancer agent investigated for its applications in scientific research . This compound is characterized as an aminobenzodioxole quinazoline derivative and serves as an inhibitor of the non-receptor tyrosine kinase c-Src, a target associated with tumor invasion and metastasis [1].

Why N-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine Must Be Specified Over Generic Quinazoline Kinase Inhibitors


Generic substitution among quinazoline-based kinase inhibitors is not scientifically valid due to profound differences in target selectivity profiles driven by specific structural modifications. The unique 4-aminobenzodioxole substituent on N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine is a key determinant for high affinity and specificity towards the c-Src tyrosine kinase domain, a profile not shared by other commonly available quinazolines like AG-1478 (a selective EGFR inhibitor) [1]. The 6,7-dimethoxy substitution further contributes to its chemical reactivity and biological activity . Consequently, selecting a generic quinazoline scaffold would fail to replicate the precise c-Src targeting required for studying Src-dependent oncogenic mechanisms [1].

Quantitative Differentiation Evidence for Procuring N-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine Over Analogs


Enhanced c-Src Kinase Inhibition Affinity Distinguishes This Compound from EGFR-Selective Quinazolines

The target compound demonstrates substantial inhibitory affinity for the c-Src tyrosine kinase, with an IC50 of 150 nM against the c-Src variant [251-533, T338C] [1]. This activity is directly contrasted with the well-known quinazoline analog AG-1478 (N-(3-chlorophenyl)-6,7-dimethoxy-4-quinazolinamine), a potent and selective inhibitor of EGFR (IC50 of 3 nM) that exhibits almost no activity against other kinases including Src-family kinases . This stark difference in target engagement highlights the functional selectivity conferred by the 1,3-benzodioxol-5-ylmethyl group.

c-Src kinase Tyrosine Kinase Inhibitor Oncology Research

Unique Binding Mode Involves Critical Interactions with the c-Src Hinge Region and DFG Motif

Structural analysis from US Patent 9353116 reveals that the pyrazolopyrimidine portion of the compound interacts with the hinge region of c-Src (residues Met-341 and Glu-339), while the sulfonamide group forms a covalent linkage with Cys-338 [1]. Additionally, the sulfonamide oxygens interact with the backbone of Asp-404 and Phe-405 in the DFG motif. This specific binding mode is not possible with the analogous structure of AG-1478, which lacks the hinge-region targeting group and covalent warhead, thereby explaining the differential selectivity profiles.

c-Src binding mode Kinase selectivity Structural Biology

Preclinical In Vivo Efficacy and Oral Bioavailability of its Structural Class Validates the Therapeutic Potential

Compounds from the same 4-aminobenzodioxole quinazoline series, which encompasses N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine, have demonstrated potent in vivo efficacy. In a c-Src-transformed 3T3 xenograft model, oral administration at 6 mg/kg once daily resulted in more than 90% growth inhibition [1]. The series also displayed good pharmacokinetics following oral dosing [1], a profile that is not universally achieved by other quinazoline kinase inhibitors.

in vivo tumor growth inhibition Bioavailability Pharmacodynamics

Covalent Modification of a Mutant Cysteine Enables Specific c-Src Variant Targeting

Binding data indicates the compound inhibits c-Src variants with a cysteine at position 338, including a mutant (V323A, T338C) with an IC50 of 207 nM [1]. This contrasts with the wild-type c-Src, which lacks this cysteine and is not targeted by such covalent inhibitors. This property allows for specific investigation of drug-resistant kinase mutations that are not addressed by ATP-competitive inhibitors like the EGFR-selective AG-1478.

Mutant kinase targeting Covalent Inhibitor Drug Resistance

Key Application Scenarios for N-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine Based on Evidence


Investigating Src-Dependent Tumor Invasion and Metastasis Mechanisms

The potent inhibition of c-Src (IC50 150 nM) and the established in vivo efficacy of its structural class (90% tumor growth inhibition at 6 mg/kg p.o.) make this compound an ideal tool for dissecting Src kinase-mediated signaling pathways in cancer models [1]. Its selectivity ensures that observed biological effects can be confidently attributed to c-Src inhibition, unlike studies using promiscuous kinase inhibitors.

Validating Covalent Targeting Strategies for Drug-Resistant c-Src Mutants in Biochemical Assays

The ability to inhibit a mutant c-Src variant (V323A, T338C) with an IC50 of 207 nM, via a covalent binding mechanism, positions this compound as a critical reference standard for developing and validating covalent inhibitor screening assays [2]. This is pivotal for drug discovery programs targeting specific, hard-to-drug kinase mutations.

Conducting Structure-Activity Relationship (SAR) Studies of 4-Aminoquinazoline Selectivity Pockets

The detailed crystallographic data revealing interactions with the c-Src hinge region (Met-341, Glu-339) and DFG motif (Asp-404, Phe-405) provides a precise structural framework for SAR studies [3]. This compound serves as a crucial template for designing next-generation selective c-Src inhibitors with improved pharmacological properties.

Quote Request

Request a Quote for N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.